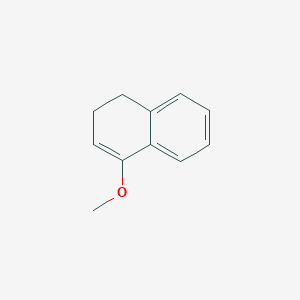
4-Methoxy-1,2-dihydronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Methoxy-1,2-dihydronaphthalene is a useful research compound. Its molecular formula is C11H12O and its molecular weight is 160.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis
4-Methoxy-1,2-dihydronaphthalene serves as a versatile intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, including:
- Friedel-Crafts Reactions : It can undergo Friedel-Crafts alkylation and acylation, leading to the formation of more complex aromatic compounds. This reaction is crucial for synthesizing pharmaceuticals and agrochemicals .
- Hydrolysis Reactions : Studies have shown that the acid-catalyzed hydrolysis of this compound leads to the formation of α-tetralone. The kinetics of this reaction have been extensively studied, revealing first-order rate constants that provide insights into its reactivity under various conditions .
Catalysis
The compound has been investigated for its role as a catalyst or catalyst precursor in several reactions:
- Organocatalytic Reactions : Research indicates that this compound can be utilized in organocatalytic asymmetric reactions. For instance, it has been involved in asymmetric epoxidation processes that yield enantiomerically enriched products .
- Cascade Reactions : The compound can participate in cascade reactions that generate complex molecular architectures from simple starting materials. These reactions are essential for developing new synthetic methodologies in organic chemistry .
Medicinal Chemistry
In medicinal chemistry, this compound is being explored for its potential therapeutic applications:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit anticancer properties. The structural modifications of this compound may enhance its biological activity against various cancer cell lines .
- Pharmacokinetics and Toxicology : Understanding the pharmacokinetic profiles and toxicological aspects of this compound is crucial for its development as a therapeutic agent. Studies have focused on its absorption, distribution, metabolism, excretion (ADME), and potential toxicity .
Case Study 1: Hydrolysis Kinetics
A study measured the rates of hydrolysis of this compound under controlled conditions using spectrophotometric methods. The results indicated that the hydrolysis follows first-order kinetics with respect to substrate concentration. This finding is significant for predicting the behavior of the compound in biological systems where hydrolysis may occur .
Case Study 2: Asymmetric Synthesis
In another study, researchers employed this compound as a substrate in asymmetric synthesis reactions facilitated by organocatalysts. The results demonstrated high enantioselectivity (up to 95% ee) in the formation of chiral products, illustrating the compound's utility in synthesizing complex molecules with specific stereochemistry .
Properties
CAS No. |
84716-82-5 |
|---|---|
Molecular Formula |
C11H12O |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
4-methoxy-1,2-dihydronaphthalene |
InChI |
InChI=1S/C11H12O/c1-12-11-8-4-6-9-5-2-3-7-10(9)11/h2-3,5,7-8H,4,6H2,1H3 |
InChI Key |
SFYRKVZGSRDBSY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CCCC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















